molecular formula C12H16ClN3O B1477244 7-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane CAS No. 2098090-92-5

7-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane

Cat. No.: B1477244
CAS No.: 2098090-92-5
M. Wt: 253.73 g/mol
InChI Key: LVUNPGWORXIYMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane is a spirocyclic compound featuring a 2-oxa-7-azaspiro[3.5]nonane core fused to a 6-chloro-2-methylpyrimidin-4-yl substituent. The spirocyclic system comprises a six-membered nitrogen-containing ring and a four-membered oxygen-containing ring, creating a rigid, three-dimensional structure.

Biological Activity

The compound 7-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane is a member of the spirocyclic compounds, which have garnered attention due to their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14ClN3OC_{12}H_{14}ClN_3O. The compound features a spirocyclic structure that contributes to its unique biological properties.

PropertyValue
Molecular Weight241.71 g/mol
CAS Number302964-08-5
Melting PointNot available
SolubilitySoluble in DMSO

Pharmacological Effects

Research indicates that compounds within the spirocyclic class exhibit various pharmacological activities, including:

  • GPR119 Agonism : A study identified related compounds as potent agonists of GPR119, a receptor involved in glucose metabolism and insulin secretion. The optimization of structural components led to favorable pharmacokinetic profiles and glucose-lowering effects in diabetic models .
  • Antimicrobial Activity : Compounds similar to this compound have shown moderate antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria .
  • Cytotoxic Effects : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, indicating a need for further investigation into its anticancer properties.

Case Studies

  • GPR119 Agonist Study : In a study focused on the design and synthesis of GPR119 agonists, the compound exhibited significant glucose-lowering effects in Sprague-Dawley rats. This suggests a promising role in managing type 2 diabetes .
  • Antimicrobial Testing : A series of thiazolopyridine derivatives were tested for their antimicrobial efficacy, with some showing inhibition against pathogens like Pseudomonas aeruginosa and Escherichia coli. These results highlight the potential for developing new antimicrobial agents based on the spirocyclic framework .

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding interactions of this compound with various biological targets. These studies revealed key interactions with active sites of enzymes such as DNA gyrase, which is critical for bacterial DNA replication. The binding energies calculated suggest that these compounds could serve as effective inhibitors against bacterial strains resistant to conventional antibiotics .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 7-(6-chloro-2-methylpyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane?

  • Methodology : The synthesis typically involves coupling a pyrimidine precursor (e.g., 6-chloro-2-methylpyrimidin-4-amine) with a preformed spirocyclic scaffold. For example, the 2-oxa-7-azaspiro[3.5]nonane core can be synthesized via cyclization reactions using nitroaromatic intermediates, followed by reduction (e.g., iron/NH4_4Cl in ethanol/water) to remove protecting groups . Key steps include optimizing reaction conditions (solvent, temperature, catalyst) to avoid side products like over-reduced or dimerized species.

Q. How can the structure of this compound be validated after synthesis?

  • Methodology : Use a combination of spectroscopic and analytical techniques:

  • NMR : 1^1H and 13^13C NMR to confirm the spirocyclic structure and pyrimidine substitution pattern.
  • Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous confirmation of the spirocyclic geometry and substituent positions .
  • HPLC : Purity assessment (>95%) under optimized gradient conditions using reverse-phase columns .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

  • Methodology :

  • Receptor Binding Assays : Radioligand competition assays (e.g., 3^3H-DTG for Sigma-1 receptors) to determine Ki values. For example, spirocyclic derivatives with similar scaffolds exhibit Ki values in the nM range for Sigma-1 receptors (e.g., 2.7–165 nM) .
  • Functional Profiling : Measure intrinsic activity (agonist/antagonist) using calcium flux or cAMP assays in transfected cell lines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s Sigma-1 receptor affinity?

  • Methodology :

  • Scaffold Variation : Compare 2-oxa-7-azaspiro[3.5]nonane with related scaffolds (e.g., diazabicyclo[4.3.0]nonane). For instance, 2,7-diazaspiro[3.5]nonane derivatives show higher Sigma-1 affinity than bicyclic analogs due to improved hydrogen bonding with Glu172 .
  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., Cl, CF3_3) on the pyrimidine ring to enhance lipophilicity and receptor interactions.
  • Molecular Docking : Use software like AutoDock to model interactions with the Sigma-1 receptor’s binding pocket and validate via mutagenesis studies .

Q. How should contradictory data between in vitro binding and in vivo efficacy be resolved?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma/tissue exposure, metabolic stability (e.g., liver microsomes), and blood-brain barrier permeability. Poor in vivo efficacy despite high in vitro affinity may result from rapid clearance or poor bioavailability .
  • Dose-Response Refinement : Test higher doses (e.g., 20–40 mg/kg in mice) and compare with positive controls (e.g., BD-1063). Use selective agonists (e.g., PRE-084) to confirm Sigma-1 receptor dependency in behavioral assays .

Q. What computational approaches predict off-target effects or toxicity?

  • Methodology :

  • Pharmacophore Modeling : Identify structural motifs that may interact with hERG channels or cytochrome P450 enzymes.
  • ADMET Prediction : Tools like SwissADME or ProTox-II assess absorption, distribution, and hepatotoxicity risks .

Q. How can in vivo antiallodynic effects be mechanistically validated?

  • Methodology :

  • Mouse Neuropathic Pain Models : Induce mechanical hypersensitivity (e.g., chronic constriction injury) and measure paw withdrawal thresholds post-administration.
  • Receptor Antagonism : Co-administration with Sigma-1 agonist PRE-084 should reverse antiallodynic effects, confirming target engagement .

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

7-(4-Methylbenzenesulfonyl)-2-oxa-7-azaspiro[3.5]nonane

  • Core Structure: Identical 2-oxa-7-azaspiro[3.5]nonane core.
  • Substituent : 4-Methylbenzenesulfonyl group.
  • Properties :
    • Electron-withdrawing sulfonyl group enhances metabolic stability.
    • Melting point: 168–172°C; characterized by distinct NMR signals (δH 2.42 ppm for CH3, δC 21.7 ppm) .
    • Lower polarity compared to the pyrimidine derivative.
  • Applications : Used in drug discovery for NQO1-targeting agents .

2-Oxa-7-azaspiro[3.5]nonane Oxalate Salt

  • Core Structure : Same spirocyclic core.
  • Substituent : Oxalate counterion.
  • Properties: High solubility in polar solvents (e.g., water, methanol). Melting point: 208°C; molecular formula C16H28N2O6 . Often serves as a synthetic intermediate for further functionalization .

7-Tosyl-1,7-diazaspiro[3.5]nonane Hemioxalate

  • Core Structure: 1,7-Diazaspiro[3.5]nonane (two nitrogen atoms).
  • Substituent : Tosyl (p-toluenesulfonyl) group.
  • Properties :
    • Dual nitrogen centers enable diverse binding modes.
    • Demonstrated EGFR inhibitory activity in lung cancer cell lines .

Functional Analogues with Modified Cores

2,7-Diazaspiro[3.5]nonane Derivatives

  • Core Structure: 2,7-Diazaspiro[3.5]nonane (replaces oxa with aza).
  • Substituent: Varied (e.g., chromenothiazolone, sigma receptor ligands).
  • Properties :
    • Enhanced hydrogen-bonding capacity due to dual nitrogen atoms.
    • Derivatives show activity as sigma receptor ligands with varying intrinsic activity .
  • Comparison : The oxa-aza system in the target compound offers better metabolic stability compared to diaza analogues .

Spirocyclic Oxetanes (e.g., 2-Oxa-6-azaspiro[3.3]heptane)

  • Core Structure : Smaller spiro systems (e.g., 3.3 or 3.4 ring sizes).
  • Substituent : Benzo[d][1,3]dioxol-5-ylmethyl or acetylated groups.
  • Properties: Reduced steric hindrance but lower conformational rigidity. Used in benzimidazolequinone synthesis for anticancer applications .

Physicochemical and Pharmacological Comparisons

Key Properties

Property Target Compound 7-(4-Methylbenzenesulfonyl) Derivative 2,7-Diazaspiro[3.5]nonane
Polarity High (pyrimidine) Moderate (sulfonyl) High (dual N)
Melting Point Not reported (predicted >200°C) 168–172°C 208°C (oxalate salt)
Metabolic Stability High (oxetane core) High Moderate
Bioactivity Kinase/NQO1 inhibition (predicted) NQO1 binding Sigma receptor ligands

Preparation Methods

Core Synthetic Strategy Overview

The synthesis of 7-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane generally involves two key components:

  • Construction or procurement of the 2-oxa-7-azaspiro[3.5]nonane scaffold.
  • Functionalization of this scaffold with the 6-chloro-2-methylpyrimidin-4-yl substituent.

The synthetic challenge lies in the selective formation of the spirocyclic ring system and the subsequent coupling with the chloromethyl-substituted pyrimidine derivative.

Preparation of 2-oxa-7-azaspiro[3.5]nonane Scaffold

Synthetic Routes to 2-oxa-7-azaspiro[3.5]nonane

According to PubChem data and related literature, 2-oxa-7-azaspiro[3.5]nonane (CAS 194157-10-3) is synthesized via intramolecular cyclization reactions involving nitrogen and oxygen nucleophiles to form the spirocyclic ring system.

Typical methods include:

  • Cyclization of amino alcohol precursors: Starting from amino alcohols containing appropriate chain lengths, intramolecular nucleophilic substitution under basic or acidic conditions leads to the formation of the spirocyclic ether-amine ring.
  • Ring-closing reactions: Employing halogenated precursors or epoxides that react with amines to close the spiro ring.

Representative Reaction Conditions

Step Reagents/Conditions Outcome
1 Amino alcohol precursor Intermediate linear compound
2 Base (e.g., NaH, K2CO3) or acid catalyst Intramolecular cyclization to form spiro ring
3 Purification (chromatography, distillation) Isolated 2-oxa-7-azaspiro[3.5]nonane

Functionalization with 6-Chloro-2-methylpyrimidin-4-yl Moiety

Preparation of 6-Chloro-2-methylpyrimidin-4-yl Derivative

The pyrimidine fragment, specifically 6-chloro-2-methylpyrimidin-4-yl, is typically prepared via chlorination and methylation of pyrimidine derivatives, or purchased commercially due to its availability.

Coupling Strategies

The key step involves nucleophilic substitution or cross-coupling of the spirocyclic amine with the pyrimidine moiety.

  • Nucleophilic aromatic substitution (SNAr): The nitrogen atom of the spiro ring acts as a nucleophile attacking the 4-position of 6-chloro-2-methylpyrimidine, displacing a leaving group if present.
  • Alkylation or reductive amination: If the pyrimidine is functionalized with a suitable leaving group (e.g., halide), it can be coupled with the spiro amine under basic conditions.

Typical Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
1 2-oxa-7-azaspiro[3.5]nonane + 6-chloro-2-methylpyrimidin-4-yl chloride 60-85 Solvent: DMF or DMSO; base: K2CO3 or NaH
2 Heating (50-100°C) for several hours Reaction monitored by TLC or HPLC
3 Work-up and purification Purification by column chromatography

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Conditions Yield Range References
Synthesis of 2-oxa-7-azaspiro[3.5]nonane Intramolecular cyclization Amino alcohol precursor, base or acid catalyst 70-90%
Preparation of 6-chloro-2-methylpyrimidin-4-yl Chlorination/methylation or commercial Chlorinating agents, methyl donors Variable General
Coupling of spiro amine with pyrimidine Nucleophilic aromatic substitution DMF/DMSO, K2CO3 or NaH, heating 60-85%

Research Findings and Analytical Data

  • Spectroscopic confirmation: The final compound is typically characterized by NMR (1H, 13C), IR, and mass spectrometry to confirm the presence of the spiro ring and pyrimidine substitution.
  • Purity assessment: HPLC or GC methods are used to ensure high purity (>95%) of the synthesized compound.
  • Reaction optimization: Studies show that solvent choice and base strength critically affect the coupling efficiency and selectivity.

Properties

IUPAC Name

7-(6-chloro-2-methylpyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c1-9-14-10(13)6-11(15-9)16-4-2-12(3-5-16)7-17-8-12/h6H,2-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUNPGWORXIYMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCC3(CC2)COC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
7-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane
Reactant of Route 3
Reactant of Route 3
7-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane
Reactant of Route 4
Reactant of Route 4
7-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane
Reactant of Route 5
Reactant of Route 5
7-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane
Reactant of Route 6
Reactant of Route 6
7-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.